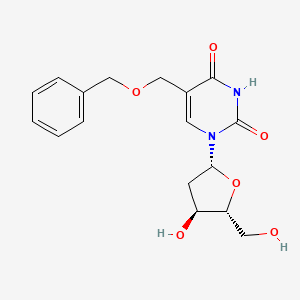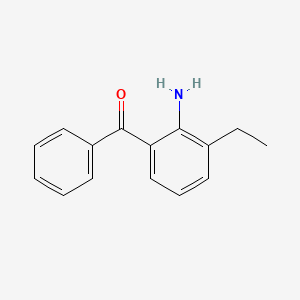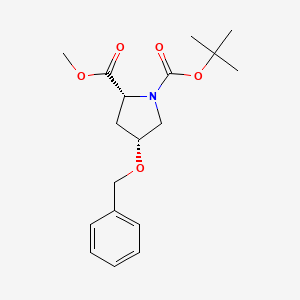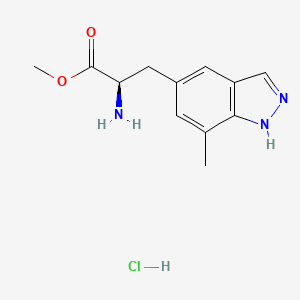
Methyl (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is a compound that belongs to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, or metal-free reactions involving azidobenzaldehydes and amines.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines as nucleophiles.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of ®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the intended therapeutic application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: A parent compound with a similar indazole core structure.
2H-indazole: Another indazole derivative with different substitution patterns.
Indazole-3-carboxylic acid: A compound with a carboxylic acid group at the 3-position of the indazole ring.
Uniqueness
®-methyl 2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C12H16ClN3O2 |
|---|---|
Molekulargewicht |
269.73 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H15N3O2.ClH/c1-7-3-8(5-10(13)12(16)17-2)4-9-6-14-15-11(7)9;/h3-4,6,10H,5,13H2,1-2H3,(H,14,15);1H/t10-;/m1./s1 |
InChI-Schlüssel |
FNDDCJUEQKEEQV-HNCPQSOCSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)OC)N.Cl |
Kanonische SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)OC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


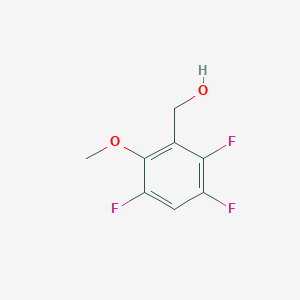



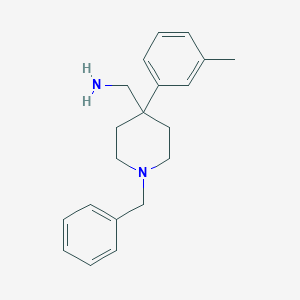

![Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate](/img/structure/B8388256.png)


![4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B8388268.png)
